molecular formula C21H19N3O5S3 B2418204 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1049827-65-7

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2418204
CAS No.: 1049827-65-7
M. Wt: 489.58
InChI Key: VIGRCVPGTGKHDA-UHFFFAOYSA-N
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Description

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a novel synthetic compound of significant interest in medicinal chemistry and pre-clinical research, designed around a multi-heterocyclic core. Its molecular architecture incorporates a 7-methoxybenzofuran moiety, a structural feature present in compounds known to exhibit potent inhibitory activity against phosphodiesterase type 4 (PDE4), a key therapeutic target for inflammatory diseases such as asthma . Furthermore, the compound's core structure, which features an N-(thiazol-2-yl)carboxamide scaffold, is shared with other derivative series that have been identified as potent inhibitors of specific kinases, including Abl, through sophisticated pharmacophore-based screening methods . This suggests its potential utility as a valuable chemical tool for investigating signal transduction pathways and kinase-related pathologies. The integration of the thiophene sulfonyl group enhances the molecular complexity, potentially influencing the compound's binding affinity and selectivity. Consequently, this molecule presents a multifaceted research profile, with potential applications spanning from the exploration of new anti-inflammatory agents to the development of novel kinase inhibitors for oncological and other cellular signaling research. It is intended for in vitro experimental use only.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S3/c1-28-16-7-2-5-13-11-17(29-19(13)16)14-12-31-21(22-14)23-20(25)15-6-3-9-24(15)32(26,27)18-8-4-10-30-18/h2,4-5,7-8,10-12,15H,3,6,9H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGRCVPGTGKHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that exhibits promising biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article explores the biological activity of this compound by reviewing its structural features, mechanisms of action, and relevant research findings.

Structural Features

The compound's structure combines several pharmacologically relevant moieties:

  • Thiazole Ring : Associated with various biological activities, including anticancer and antimicrobial properties.
  • Methoxybenzofuran Moiety : Known for its potential anti-inflammatory effects.
  • Pyrrolidine and Thiophenes : Contribute to the compound's overall reactivity and biological profile.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines.

CompoundIC50 (µM)Cancer Type
SMART-H0.7 - 1.0Prostate Cancer
SMART-F0.6Melanoma
ATCAA0.124 - 3.81Multiple Cancers

These studies suggest that the thiazole and methoxybenzofuran components may synergistically enhance the anticancer efficacy of the compound by targeting tubulin dynamics and cell signaling pathways involved in proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies on related benzofuran derivatives. For example, compounds containing methoxybenzofuran have demonstrated the ability to suppress pro-inflammatory cytokines and enzymes such as COX-2 and inducible nitric oxide synthase (iNOS) in macrophage models.

In vitro studies showed that:

  • Compound 4 (related to methoxybenzofuran) significantly inhibited nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.
  • The mechanism involved down-regulation of mitogen-activated protein kinase (MAPK) pathways, which are crucial in inflammatory responses.

The proposed mechanism of action for this compound includes:

  • Tubulin Binding : Inhibition of tubulin polymerization, leading to disruption of microtubule dynamics essential for mitosis.
  • Cytokine Modulation : Reduction in the expression of inflammatory mediators through interference with signaling pathways such as NF-kB and MAPK.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells through activation of apoptotic pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazole-containing compounds in clinical settings:

  • Prostate Cancer Treatment : A study involving SMART compounds demonstrated significant tumor reduction in xenograft models, indicating their potential as therapeutic agents against prostate cancer.
  • Inflammatory Disease Models : In vivo studies showed that related compounds effectively reduced inflammation markers in animal models of arthritis.

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions integrating heterocyclic precursors. Key steps include:
  • Benzofuran-thiazole core formation : Coupling 7-methoxybenzofuran-2-carboxylic acid derivatives with thiazole precursors via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Pyrrolidine sulfonylation : Reacting pyrrolidine-2-carboxamide with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Final coupling : Amide bond formation between the thiazole-amine and sulfonylated pyrrolidine using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Optimization Tips :
  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Control temperature (e.g., 0–5°C for sulfonylation; reflux for coupling) to minimize side reactions .

Q. How should researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for benzofuran/thiophene) and aliphatic protons (δ 1.5–4.0 ppm for pyrrolidine) .
  • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and sulfonyl (SO₂, ~110 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₀H₁₈N₃O₅S₃) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are appropriate for initial biological screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs' reported activities (e.g., anti-inflammatory, antimicrobial):
  • Anti-inflammatory : Measure inhibition of TNF-α/IL-6 in LPS-stimulated macrophages .
  • Antimicrobial : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Kinase Inhibition : Screen against kinases (e.g., JAK2, EGFR) via fluorescence polarization .
    Controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
  • Benzofuran moiety : Replace methoxy with halogens (e.g., Cl, F) or alkyl groups to alter lipophilicity .
  • Thiophene sulfonyl group : Test bioisosteres (e.g., benzene sulfonyl) to assess sulfonamide role in target binding .
  • Pyrrolidine ring : Introduce chirality (R/S isomers) or substituents (e.g., methyl) to probe steric effects .
    Assay Design : Use dose-response curves (IC₅₀/EC₅₀) and compare with parent compound .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data?

  • Methodological Answer : Address discrepancies through:
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
  • Target Engagement Studies : Employ thermal shift assays or cellular thermal shift assays (CETSA) to confirm target binding in physiological conditions .

Q. What computational methods aid in predicting target proteins and binding modes?

  • Methodological Answer : Combine:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., JAK2) or inflammatory targets (e.g., COX-2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with sulfonamide) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in benzofuran) for virtual screening of analogs .

Q. How can researchers analyze metabolic stability and toxicity early in development?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • Early Toxicity : Perform Ames test (bacterial mutagenicity) and hemolysis assays to rule out RBC membrane disruption .

Data Contradiction Analysis Framework

Observation Potential Cause Resolution Strategy Reference
High in vitro potency but low in vivo efficacyPoor bioavailability or rapid metabolismPK/PD modeling + metabolite profiling
Activity in cancer cells but not in kinase assaysOff-target effects or pro-drug activationCETSA + transcriptomics
Inconsistent SAR trends across analogsConformational flexibility or assay variabilityFree-energy calculations (MM/PBSA)

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